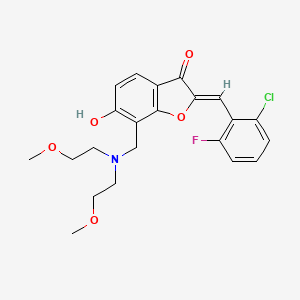

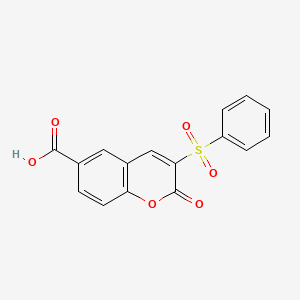

![molecular formula C22H17N3O4 B2856592 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-21-1](/img/structure/B2856592.png)

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as benzofuro [3,2-b]furo [2,3-d]pyridin-4 (5H)-ones, involves the use of methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles . These undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation and tandem cyclization . Methyl 2-(chloromethyl)-3-furoate is an effective reagent for the alkylation of salicylonitriles . The reaction conducted in the presence of K2CO3 in DMF solution at 60°C produces methyl 2-[(cyanophenoxy)methyl]-3-furoates .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

- Chemical Modification and Derivatives : Furo[3,2-b]pyridine derivatives, including compounds structurally related to 3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide, have been modified through reactions like cyanation, chlorination, and nitration, leading to various derivatives with potential biological activities (Shiotani & Taniguchi, 1996).

Biological Activities and Applications

- Cytotoxicity and Anticancer Potential : Derivatives of furo[2,3-b]pyridines have shown significant antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents. Specific derivatives exhibited low nanomolar GI50 values, especially against melanoma and breast cancer cell lines, suggesting their potential therapeutic applications in cancer treatment (Hung et al., 2014).

- Anti-Inflammatory and Analgesic Properties : Novel benzodifuran derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1/COX-2) and demonstrated analgesic and anti-inflammatory activities. These findings suggest their potential application in managing pain and inflammation (Abu‐Hashem et al., 2020).

Pharmacological and Biophysical Studies

- Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities, indicating the potential of furo[3,2-b]pyridine-related compounds in developing new antimicrobial agents (Vasu et al., 2005).

- Topoisomerase Inhibition and Antitumor Activity : Terpyridine-skeleton molecules, including benzo[4,5]furo[3,2-b]pyridine derivatives, have been identified as topoisomerase inhibitors. These compounds induced apoptosis and G1 arrest in breast cancer cells and significantly inhibited tumor growth in xenografted mice models, highlighting their potential as antitumor agents (Kwon et al., 2015).

- Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to furo[3,2-b]pyridine, demonstrated strong antiprotozoal activities, specifically against Trypanosoma and Plasmodium species. These findings suggest their use in treating protozoal infections (Ismail et al., 2004).

Propiedades

IUPAC Name |

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-28-16-11-6-5-10-15(16)24-22(27)20-19(18-17(29-20)12-7-13-23-18)25-21(26)14-8-3-2-4-9-14/h2-13H,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAUWPMVECPBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

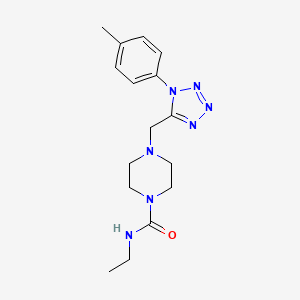

![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)

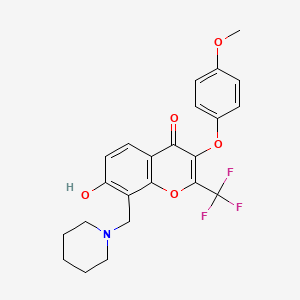

![3-(4-ethoxyphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2856515.png)

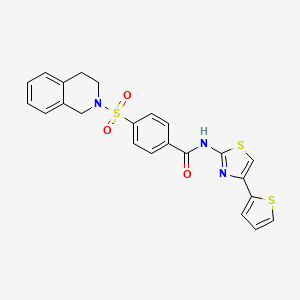

![2,5-dichloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2856517.png)

![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)

![N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2856526.png)

![N-butyl-1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoyl)prolinamide](/img/structure/B2856531.png)